Ziconotide

Description

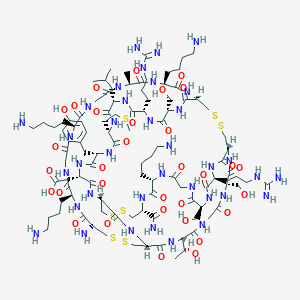

Structure

2D Structure

Properties

IUPAC Name |

2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKIMPVREBSLAJ-QTBYCLKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C102H172N36O32S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883174 | |

| Record name | Ziconotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2639.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water and is practically insoluble in methyl tert-butyl ether | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

107452-89-1 | |

| Record name | Ziconotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107452891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ziconotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ziconotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107452-89-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ziconotide: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide, marketed under the trade name Prialt, is a potent non-opioid analgesic indicated for the management of severe chronic pain.[1] It is the synthetic form of ω-conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail, Conus magus.[2][3] This technical guide provides an in-depth overview of the structure, amino acid sequence, synthesis, purification, and mechanism of action of this compound, tailored for professionals in the field of drug development and neuroscience research.

Structure and Amino Acid Sequence

This compound is a highly structured peptide characterized by a specific amino acid sequence and a complex pattern of disulfide bonds that are crucial for its biological activity.

Amino Acid Sequence

The primary structure of this compound consists of 25 amino acid residues with a C-terminal amidation. The sequence is as follows:[4]

H-Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-Cys-NH₂

In single-letter code: CKGKGAKCSRLMYDCCTGSCRSGKC-NH₂

Disulfide Bonds and Three-Dimensional Structure

This compound's tertiary structure is stabilized by three intramolecular disulfide bridges. These bonds form between the cysteine residues at specific positions, creating a compact and rigid conformation. The established disulfide connectivity is:[4]

-

Cys1 - Cys16

-

Cys8 - Cys20

-

Cys15 - Cys25

This intricate network of disulfide bonds defines the three-dimensional fold of the peptide, which is essential for its high-affinity and selective binding to its molecular target. Nuclear Magnetic Resonance (NMR) studies have revealed a short, triple-stranded anti-parallel β-sheet structure with four loops.[2]

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀₂H₁₇₂N₃₆O₃₂S₇ | [4] |

| Molecular Weight | 2639.14 g/mol | [4] |

| Appearance | Clear, colorless solution | [5] |

| Solubility | Freely soluble in water | [4] |

Table 2: Pharmacokinetic Properties of this compound (Intrathecal Administration)

| Parameter | Value | Reference(s) |

| Bioavailability | ~50% | [4] |

| Volume of Distribution (CSF) | 99 - 140 mL | [1][5] |

| Plasma Protein Binding | ~53% | [5] |

| Elimination Half-Life (CSF) | 2.9 - 6.5 hours | [1][4] |

| Clearance (CSF) | ~0.26 mL/min | [6] |

| Excretion | <1% in urine | [4] |

Table 3: Binding Affinity of this compound

| Parameter | Value | Target | Reference(s) |

| Kd | 4.8 x 10⁻⁸ M | Human CaV2.2 channel | [7] |

Mechanism of Action: N-type Calcium Channel Blockade

This compound exerts its analgesic effect through a highly specific mechanism of action involving the blockade of N-type voltage-gated calcium channels (N-VSCCs), specifically the CaV2.2 subtype.[2] These channels are predominantly located on the presynaptic terminals of primary nociceptive afferent neurons in the dorsal horn of the spinal cord.[1]

The influx of calcium through these channels is a critical step in the release of neurotransmitters that propagate pain signals, including glutamate, calcitonin gene-related peptide (CGRP), and Substance P.[4] By binding to the N-type calcium channels, this compound physically obstructs the pore, preventing calcium entry and thereby inhibiting the release of these pro-nociceptive neurotransmitters into the synapse.[2] This interruption of the pain signaling cascade at the spinal level results in potent analgesia.

Figure 1: Mechanism of action of this compound in blocking pain signal transmission.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[8] A general workflow for this process is outlined below.

Figure 2: General workflow for the solid-phase synthesis of this compound.

Detailed Protocol Outline:

-

Resin Preparation: Fmoc-Rink Amide resin is typically used as the solid support to yield a C-terminally amidated peptide.[9]

-

Amino Acid Coupling Cycles:

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).[9]

-

Washing: The resin is washed multiple times with DMF and dichloromethane (DCM) to remove excess reagents.[10]

-

Coupling: The next Fmoc-protected amino acid is activated using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF. The activated amino acid is then added to the resin to form a new peptide bond. The reaction is allowed to proceed at room temperature for a specified time (e.g., 2-5 hours).[9]

-

Cysteine Protection: The six cysteine residues require orthogonal protecting groups to direct the formation of the correct disulfide bonds. Common protecting groups include trityl (Trt), acetamidomethyl (Acm), and t-butyl (tBu).[8][10]

-

-

Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.[10]

-

Cyclization: The linear peptide is subjected to oxidative folding to form the three disulfide bonds. This can be achieved through air oxidation in a dilute aqueous solution at a slightly basic pH.[9]

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

-

Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by NMR to verify the correct three-dimensional structure.[12]

HPLC Purification of this compound

Principle: Reverse-phase HPLC separates the target peptide from impurities based on differences in hydrophobicity.

Typical Protocol:

-

Column: A C18 stationary phase is commonly used.[11]

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptides. For example, a gradient of 5% to 22% B over 60 minutes.[11]

-

Detection: The eluting peptides are detected by their absorbance at 220-230 nm.[11]

-

Fraction Collection: Fractions containing the purified this compound are collected, pooled, and lyophilized.

Characterization by Mass Spectrometry and NMR

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the purified peptide, confirming its identity. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the amino acid composition.[13]

-

NMR Spectroscopy: One- and two-dimensional NMR spectroscopy are used to determine the three-dimensional structure of this compound and to confirm the correct disulfide bond connectivity by analyzing nuclear Overhauser effects (NOEs) and other structural constraints.[2][12]

Conclusion

This compound represents a significant advancement in pain management, offering a non-opioid alternative for patients with severe chronic pain. Its unique structure, characterized by a specific 25-amino acid sequence and three critical disulfide bonds, dictates its high-affinity and selective blockade of N-type calcium channels. The synthesis and purification of this complex peptide require a multi-step process involving solid-phase synthesis with orthogonal protecting groups, oxidative folding, and chromatographic purification. A thorough understanding of its structure, synthesis, and mechanism of action is essential for the development of new analgesics targeting the N-type calcium channel and for the effective clinical application of this compound.

References

- 1. Safety and efficacy of intrathecal this compound in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C102H172N36O32S7 | CID 16135415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ec.europa.eu [ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. CN102268082B - Solid-phase synthesis method of this compound - Google Patents [patents.google.com]

- 9. CN101412752B - Solid phase synthesis method of this compound - Google Patents [patents.google.com]

- 10. CN103242441A - Solid-phase synthesis method of this compound - Google Patents [patents.google.com]

- 11. CN105017401A - Purification method of this compound - Google Patents [patents.google.com]

- 12. A Chemoenzymatic Approach To Produce a Cyclic Analogue of the Analgesic Drug MVIIA (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of related substances in disulfide-rich peptide this compound by establishing tandem mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]

Ziconotide and its Molecular Target, CaV2.2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide, marketed under the trade name Prialt®, is a potent non-opioid analgesic approved for the management of severe chronic pain.[1] It is the synthetic equivalent of ω-conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail, Conus magus.[2][3] Unlike traditional analgesics such as opioids, this compound exhibits a unique mechanism of action, deriving its therapeutic effect from the potent and selective blockade of N-type (CaV2.2) voltage-gated calcium channels.[2][4] This specific targeting of CaV2.2 channels in the spinal cord interrupts pain signaling, offering a valuable therapeutic alternative for patients refractory to other treatments.[3][4] Due to its peptidic nature and to minimize systemic side effects, this compound is administered intrathecally.[1][5]

The Molecular Target: CaV2.2 (N-Type) Voltage-Gated Calcium Channel

Voltage-gated calcium channels (VGCCs) are crucial for regulating calcium influx into neurons, a key step in neurotransmitter release and signal propagation.[1] The N-type or CaV2.2 channel is a high-voltage-activated channel predominantly expressed in the central and peripheral nervous systems.[1][6]

Structure and Function: The CaV2.2 channel is a heteromeric protein complex composed of a primary pore-forming α1B subunit (also known as CaV2.2) and auxiliary subunits, including α2δ and β.[7][8] The α1B subunit is the molecular target of this compound and contains the voltage sensor and the ion-conducting pore.[4] The selectivity of the channel for calcium ions is determined by four critical glutamate residues located in the P-loops of the α1B subunit.[4]

Role in Nociception: CaV2.2 channels are densely located on the presynaptic terminals of primary nociceptive afferent nerves (A-δ and C fibers) in the superficial layers of the dorsal horn of the spinal cord.[9][10] Upon the arrival of a pain signal (an action potential), these channels open, allowing an influx of Ca²⁺. This increase in intracellular calcium triggers the release of pronociceptive neurotransmitters, such as substance P and glutamate, into the synapse, thereby propagating the pain signal to higher brain centers.[1][4] The upregulation of CaV2.2 channels has been observed in chronic pain states, highlighting their critical role in pain pathophysiology.[3][6]

This compound's Mechanism of Action: Pore Blockade of CaV2.2

This compound exerts its analgesic effect through the direct physical occlusion of the CaV2.2 channel pore, which prevents calcium from entering the presynaptic neuron.[3][11] This blockade is highly potent and selective for N-type channels.[2][4]

Molecular Binding Site: Cryo-electron microscopy studies have provided high-resolution structures of this compound bound to the human CaV2.2 channel, elucidating the precise molecular interactions.[7][8][12] Key findings include:

-

Pore Occlusion: this compound nestles into the outer vestibule of the channel's pore, effectively acting as a "cork" to block ion passage.[3][7]

-

Key Interactions: The binding is mediated by charged and polar residues on the P1 and P2 helices and the extracellular loops (ECLs) in repeats II, III, and IV of the α1 subunit.[7][8]

-

Conformational Change: To accommodate the binding of this compound, the ECL of repeat III and the auxiliary α2δ-1 subunit must tilt upwards in a concerted motion.[8][12] This structural rearrangement is thought to contribute to the high-affinity binding and may explain why the presence of the α2δ-1 subunit can reduce this compound's affinity.[7]

The functional consequence of this potent and selective blockade is the inhibition of neurotransmitter release from nociceptive neurons in the spinal cord, which effectively dampens the transmission of pain signals.[2][4][10]

Quantitative Data

The following tables summarize key quantitative data regarding this compound's interaction with CaV2.2 and its clinical application.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Channel Type | Notes |

|---|---|---|---|

| IC₅₀ | 0.7–1.8 nM | Human CaV2.2 | Half-maximal inhibitory concentration for channel blockade.[7] |

| Binding | Reversible | CaV2.2 | Although binding is reversible, careful dosing is required due to a narrow therapeutic window.[3] |

| Selectivity | High | Selective for N-type (CaV2.2) over L-type and other VGCCs. | Does not bind to opioid receptors.[10] |

Table 2: Clinical Pharmacology of this compound

| Parameter | Value/Range | Notes |

|---|---|---|

| Administration Route | Intrathecal Infusion | Required to bypass the blood-brain barrier and minimize systemic exposure.[1] |

| Therapeutic Window | Narrow | Requires careful dose titration to balance analgesia and adverse effects.[3][5] |

| Median Dose in Trials | 5.52 to 7.20 µ g/day | Doses are individualized based on patient response and tolerability.[9] |

| Common Adverse Effects | Dizziness, nystagmus, confusion, hallucinations | Primarily CNS-related due to the presence of N-type channels in the brain.[5][9] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on CaV2.2 channel currents in a heterologous expression system (e.g., HEK293 cells).

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with plasmids encoding the human CaV2.2 (α1B), β3, and α2δ-1 subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) should be included to identify transfected cells.

-

Incubate cells for 24-48 hours post-transfection to allow for protein expression.

-

-

Electrophysiological Recording:

-

Prepare an external recording solution containing (in mM): 10 BaCl₂, 140 Choline-Cl, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH). Barium is used as the charge carrier to enhance current amplitude and block K⁺ channels.

-

Prepare an internal pipette solution containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a GFP-positive cell.

-

Hold the cell at a membrane potential of -80 mV. Elicit Ba²⁺ currents by applying depolarizing voltage steps (e.g., to +10 mV for 100 ms) every 15 seconds.

-

-

Drug Application and Data Analysis:

-

After establishing a stable baseline current, perfuse the cell with the external solution containing this compound at various concentrations (e.g., 0.1 nM to 100 nM).

-

Record the peak current amplitude at each concentration after the effect has reached a steady state.

-

Calculate the percentage of current inhibition at each this compound concentration relative to the baseline.

-

Plot the concentration-response data and fit it with the Hill equation to determine the IC₅₀ value.

-

Protocol 2: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to CaV2.2 channels in neuronal tissue preparations.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

Prepare assay tubes containing a fixed concentration of a radiolabeled ligand specific for the N-type channel (e.g., ¹²⁵I-ω-conotoxin GVIA).

-

Add increasing concentrations of unlabeled this compound (the competitor) to the tubes.

-

Initiate the binding reaction by adding a specific amount of the prepared membrane protein to each tube.

-

Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow binding to reach equilibrium.

-

To determine non-specific binding, prepare a set of tubes containing an excess of an unlabeled competitor (e.g., 1 µM ω-conotoxin GVIA).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each this compound concentration.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a one-site competition binding equation to calculate the Ki (inhibitory constant) or IC₅₀ value for this compound.

-

Mandatory Visualizations

References

- 1. What are N-type calcium channel inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Structure of human Cav2.2 channel blocked by the pain killer this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of human Cav2.2 channel blocked by the painkiller this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. bilz0r.atspace.com [bilz0r.atspace.com]

- 11. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Ziconotide's Inhibition of Pronociceptive Neurochemicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of ziconotide's analgesic effect: the inhibition of pronociceptive neurochemical release. By selectively blocking N-type voltage-gated calcium channels, this compound effectively reduces the transmission of pain signals in the spinal cord. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action

This compound, a synthetic peptide derived from the cone snail Conus magus, is a potent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels.[1][2] These channels are densely located on the presynaptic terminals of primary nociceptive afferent neurons in the dorsal horn of the spinal cord.[3] The influx of calcium through these channels is a critical step in the release of neurotransmitters that signal pain.[1][4] By binding to and blocking these channels, this compound prevents this calcium influx, thereby inhibiting the release of key pronociceptive neurochemicals, including Substance P, Calcitonin Gene-Related Peptide (CGRP), and glutamate.[2][4][5] This interruption of nociceptive signaling at the spinal level is the primary basis for this compound's powerful analgesic properties.[4]

Data Presentation: Quantitative Inhibition of Neurochemical Release

The following tables summarize the quantitative data available on the inhibitory effects of this compound on various neurochemicals.

| Neurochemical | Preparation | Method | This compound Concentration/Dose | % Inhibition / IC50 | Reference |

| Substance P | Rat Dorsal Root Ganglion Neurons | Depolarization-evoked release | Not Specified | IC50: 63 nM | Smith et al., 2002 (as cited in McGivern, 2007)[4] |

| Substance P (indirect) | Rat Spinal Cord (in vivo) | Formalin-induced Neurokinin-1 receptor internalization | 0.3, 0.6, and 1 μg (intrathecal) | Significant inhibition (P < 0.05) | [1][6] |

| Norepinephrine | Rat Hippocampus | Depolarization-evoked release | Not Specified | IC50: ~0.5 nM | Newcomb et al., 1995 (as cited in McGivern, 2007)[4] |

| Norepinephrine | Rat Hippocampus | Depolarization-evoked release | Not Specified | IC50: 5.5 nM | Wang et al., 1998 (as cited in McGivern, 2007)[4] |

| Norepinephrine | Rat Peripheral Sympathetic Efferent Neurons | Depolarization-evoked release | Not Specified | IC50: 1.2 nM | Wang et al., 1998 (as cited in McGivern, 2007)[4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's effects on pronociceptive neurochemicals.

Substance P Release from Rat Spinal Cord Slices

This protocol is based on methodologies used to study the release of neuropeptides from spinal cord tissue.

Objective: To measure the amount of Substance P released from spinal cord slices in the presence and absence of this compound following depolarization.

Materials:

-

Adult Sprague-Dawley rats

-

Artificial cerebrospinal fluid (aCSF)

-

High-potassium aCSF (for depolarization)

-

This compound solutions of varying concentrations

-

Enzyme-linked immunosorbent assay (ELISA) kit for Substance P

-

Vibratome or tissue chopper

-

Perfusion system

-

Sample collection vials

Procedure:

-

Tissue Preparation:

-

Euthanize the rat according to approved animal care protocols.

-

Rapidly dissect the lumbar spinal cord and place it in ice-cold aCSF.

-

Cut transverse slices (300-500 µm thick) using a vibratome.

-

-

Pre-incubation:

-

Transfer the slices to a perfusion chamber and allow them to equilibrate in oxygenated aCSF for at least 60 minutes.

-

-

Basal Release:

-

Collect baseline samples by perfusing the slices with normal aCSF for a defined period (e.g., 10 minutes).

-

-

Drug Application:

-

Introduce aCSF containing the desired concentration of this compound and continue perfusion for a set duration.

-

-

Stimulated Release:

-

Induce depolarization and subsequent neurotransmitter release by switching to a high-potassium aCSF solution (still containing this compound) for a short period (e.g., 5-10 minutes).

-

-

Sample Analysis:

-

Collect the perfusate during each stage.

-

Quantify the concentration of Substance P in the collected samples using a specific ELISA kit.

-

-

Data Analysis:

-

Compare the amount of Substance P released during depolarization in the presence of this compound to the amount released in control (vehicle-treated) slices.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

-

CGRP Release from Cultured Dorsal Root Ganglion (DRG) Neurons

This protocol outlines a common method for studying neuropeptide release from primary sensory neurons.

Objective: To quantify the inhibition of CGRP release by this compound from cultured DRG neurons following chemical stimulation.

Materials:

-

Neonatal or adult rats

-

Collagenase and dispase for tissue dissociation

-

Neurobasal medium supplemented with B27, glutamine, and nerve growth factor (NGF)

-

Poly-D-lysine and laminin-coated culture dishes

-

HEPES-buffered saline (HBS)

-

Capsaicin or high-potassium solution for stimulation

-

This compound solutions

-

Radioimmunoassay (RIA) or ELISA kit for CGRP

Procedure:

-

Cell Culture:

-

Dissect dorsal root ganglia from rats and enzymatically dissociate them into single cells.

-

Plate the neurons on coated culture dishes and maintain them in a humidified incubator.

-

-

Pre-treatment:

-

After a suitable culture period (e.g., 7-14 days), wash the cells with HBS.

-

Incubate the neurons with various concentrations of this compound in HBS for a predetermined time.

-

-

Stimulation:

-

Stimulate the release of CGRP by adding a known concentration of capsaicin or a high-potassium solution to the culture medium (containing this compound).

-

-

Sample Collection and Analysis:

-

After the stimulation period, collect the supernatant.

-

Measure the concentration of CGRP in the supernatant using a sensitive RIA or ELISA.

-

-

Data Analysis:

-

Determine the amount of CGRP released in response to the stimulus in the presence and absence of this compound.

-

Calculate the dose-dependent inhibition and the IC50 value.

-

Glutamate Release from Synaptosomes

This protocol describes a method for measuring neurotransmitter release from isolated presynaptic terminals.

Objective: To assess the effect of this compound on depolarization-induced glutamate release from purified synaptosomes.

Materials:

-

Rat brain tissue (cortex or spinal cord)

-

Sucrose homogenization buffer

-

Percoll gradients for synaptosome purification

-

Krebs-Ringer buffer

-

4-Aminopyridine (4-AP) or high-potassium solution for depolarization

-

This compound solutions

-

HPLC system with fluorescence detection for glutamate quantification

Procedure:

-

Synaptosome Preparation:

-

Homogenize the brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate to remove nuclei and cell debris.

-

Layer the supernatant onto a Percoll gradient and centrifuge to isolate the synaptosome fraction.

-

-

Glutamate Release Assay:

-

Resuspend the synaptosomes in Krebs-Ringer buffer.

-

Pre-incubate the synaptosomes with different concentrations of this compound.

-

Initiate glutamate release by adding a depolarizing agent like 4-AP or high-potassium buffer.

-

-

Sample Measurement:

-

Terminate the release reaction at various time points by rapid filtration or centrifugation.

-

Measure the amount of glutamate in the supernatant using HPLC with pre-column derivatization and fluorescence detection.

-

-

Data Analysis:

-

Compare the time course and total amount of glutamate release in this compound-treated and control synaptosomes.

-

Generate dose-response curves to determine the inhibitory effect of this compound.

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and experimental workflows.

Caption: this compound's mechanism of action at the presynaptic terminal.

Caption: General experimental workflow for in vitro neurotransmitter release assays.

Caption: Logical relationship of this compound's action leading to analgesia.

References

- 1. Regulation of spinal substance p release by intrathecal calcium channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of NSAIDs on the Release of Calcitonin Gene-Related Peptide and Prostaglandin E2 from Rat Trigeminal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bilz0r.atspace.com [bilz0r.atspace.com]

- 6. Regulation of Spinal Substance P Release by Intrathecal Calcium Channel Blockade - PMC [pmc.ncbi.nlm.nih.gov]

Ziconotide's Role in Spinal Cord Pain Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ziconotide (Prialt®) is a potent non-opioid analgesic administered intrathecally for the management of severe chronic pain. A synthetic version of ω-conotoxin MVIIA, a peptide found in the venom of the marine cone snail Conus magus, this compound offers a unique mechanism of action by selectively blocking N-type voltage-gated calcium channels (CaV2.2). This targeted action at the level of the spinal cord dorsal horn interrupts the transmission of nociceptive signals, providing pain relief without the development of tolerance commonly associated with opioids. This in-depth technical guide delineates the core pharmacology of this compound, focusing on its role in spinal cord pain signaling, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action in Spinal Cord Pain Signaling

This compound exerts its analgesic effect by binding to and blocking N-type voltage-gated calcium channels located on the presynaptic terminals of primary nociceptive afferent neurons (A-δ and C fibers) in the superficial laminae (Rexed laminae I and II) of the dorsal horn of the spinal cord.[1][2] This blockade prevents the influx of calcium into the presynaptic terminal upon the arrival of an action potential.[3][4] Calcium influx is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.[5] By inhibiting this process, this compound effectively reduces the release of key pro-nociceptive neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP), into the synaptic cleft.[1][6] This reduction in neurotransmitter release diminishes the activation of second-order neurons in the spinothalamic tract, thereby impeding the transmission of pain signals to higher brain centers.[1]

Quantitative Data

The efficacy of this compound is supported by a range of quantitative data from preclinical and clinical studies. These data highlight its high affinity for N-type calcium channels and its potent inhibition of neurotransmitter release and pain behaviors.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

| Parameter | Value | Species/System | Reference |

| Kd | 9 pM | Rat brain synaptosomes | [7] |

| IC50 (Norepinephrine Release) | ~0.5 nM | Rat hippocampus | [8] |

| IC50 (Norepinephrine Release) | 5.5 nM | Rat hippocampus | [8] |

| IC50 (N-type Ca2+ current) | 0.4–11 nM | Xenopus oocytes expressing rat α1B | [8] |

Table 2: Efficacy in Preclinical Pain Models

| Pain Model | Parameter | Value | Species | Reference |

| Postoperative Pain (Incisional) | ED50 | 49 pM (intrathecal) | Rat | [7] |

| Neuropathic Pain (CCI) | ID50 (Antiallodynic effect) | 2.8 pmol (microinjection into RVM) | Rat | [8] |

Table 3: Clinical Efficacy in Severe Chronic Pain

| Study Population | Pain Assessment | Efficacy | Reference |

| Cancer or AIDS | Visual Analog Scale of Pain Intensity (VASPI) | 53% mean reduction in pain scores | [8] |

| Non-malignant Pain | Visual Analog Scale of Pain Intensity (VASPI) | 15% average improvement in VASPI scores | [8] |

| Mixed Chronic Pain | Numeric Pain Rating Scale | ≥30% pain reduction in 17.4% of patients at 12 weeks | [9][10] |

| Mixed Chronic Pain | Numeric Pain Rating Scale | ≥30% pain reduction in 38.5% of patients at 18 months | [10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the role of this compound in spinal cord pain signaling.

In Vivo Electrophysiology: Single-Unit Recording in the Dorsal Horn

This protocol is designed to measure the effect of this compound on the firing of nociceptive neurons in the dorsal horn of the spinal cord in an anesthetized animal.

Animal Preparation:

-

Anesthetize a male Sprague-Dawley rat with an appropriate anesthetic (e.g., isoflurane or urethane).

-

Perform a laminectomy at the lumbar level (L4-L5) to expose the spinal cord.

-

Secure the animal in a stereotaxic frame to ensure stability.

-

Maintain body temperature at 37°C with a heating pad.

Recording and Stimulation:

-

Use a glass-coated tungsten microelectrode (1-2 MΩ impedance) to record extracellular single-unit activity from wide dynamic range (WDR) neurons in the deep dorsal horn (laminae V-VI).

-

Identify WDR neurons by their responses to both non-noxious (brush) and noxious (pinch) mechanical stimulation of the receptive field on the ipsilateral hind paw.

-

Apply intrathecal this compound via a catheter inserted into the subarachnoid space.

-

Record spontaneous and evoked (e.g., in response to electrical stimulation of the sciatic nerve or application of thermal stimuli) neuronal activity before and after this compound administration.

Data Analysis:

-

Amplify and filter the recorded signals.

-

Use a window discriminator to isolate single-unit action potentials.

-

Quantify the firing rate (spikes/second) and analyze changes in spontaneous and evoked activity following this compound application.

In Vivo Microdialysis for Neurotransmitter Release

This protocol measures the in vivo release of neurotransmitters, such as substance P and CGRP, in the spinal dorsal horn and the effect of this compound on this release.

Surgical Procedure:

-

Anesthetize the animal as described for electrophysiology.

-

Perform a laminectomy to expose the lumbar spinal cord.

-

Implant a microdialysis probe (e.g., 2 mm dialysis membrane length) vertically into the dorsal horn.

Microdialysis and Sample Collection:

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

Establish a stable baseline of neurotransmitter release.

-

Administer this compound, either systemically or locally through the microdialysis probe (reverse dialysis).

-

Continue collecting dialysate samples to measure the effect of this compound on neurotransmitter levels.

-

At the end of the experiment, perfuse a high-potassium aCSF to evoke neurotransmitter release and confirm probe viability.

Sample Analysis:

-

Analyze the concentration of neurotransmitters in the dialysate samples using highly sensitive techniques such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection, or mass spectrometry.[3][4]

References

- 1. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitive and simultaneous quantification of 16 neurotransmitters and metabolites in murine microdialysate by fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection and quantification of neurotransmitters in dialysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microdialysis Coupled with HPLC-MS — Sombers Lab [somberslab.org]

- 5. researchgate.net [researchgate.net]

- 6. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic Constriction Injury Model - Creative Biolabs [creative-biolabs.com]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 9. criver.com [criver.com]

- 10. Acute inhibition of acid sensing ion channel 1a after spinal cord injury selectively affects excitatory synaptic transmission, but not intrinsic membrane properties, in deep dorsal horn interneurons - PMC [pmc.ncbi.nlm.nih.gov]

development of Ziconotide for severe chronic pain

An In-depth Technical Guide on the Development of Ziconotide for Severe Chronic Pain

Introduction

This compound, marketed under the brand name Prialt®, represents a significant milestone in pain management as the first-in-class neuronal N-type voltage-sensitive calcium channel (N-VSCC) blocker.[1][2] It is a synthetic equivalent of ω-conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail, Conus magus.[3][4] Approved by the U.S. Food and Drug Administration (FDA) in 2004, this compound is indicated for the management of severe chronic pain in patients for whom intrathecal (IT) therapy is warranted and who are intolerant of or refractory to other treatments, such as systemic analgesics or IT morphine.[4][5][6] Its development provided a novel, non-opioid analgesic pathway, offering an alternative for patients with intractable pain without the risk of opioid-related tolerance or addiction.[1][3] This guide provides a detailed technical overview of this compound's development, from its mechanism of action to preclinical and clinical evaluation.

Mechanism of Action

This compound's therapeutic effect is derived from its potent and selective blockade of N-type voltage-gated calcium channels (Cav2.2).[1][7] These channels are densely located on the presynaptic terminals of primary nociceptive afferent neurons (Aδ- and C-fibers) within the dorsal horn of the spinal cord.[8] In chronic pain states, the activity of these channels is often upregulated.[9]

Under normal conditions, the arrival of an action potential at the presynaptic terminal depolarizes the membrane, opening N-VSCCs and allowing an influx of calcium. This calcium influx triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) into the synaptic cleft.[4][8] These neurotransmitters then bind to receptors on the postsynaptic neuron, propagating the pain signal to the brain.[8]

This compound binds to these N-type channels, potently blocking the influx of calcium.[9] This inhibition of calcium entry prevents the release of pronociceptive neurotransmitters, thereby interrupting the transmission of the pain signal at the spinal level.[2][4] A key feature of this compound is its high selectivity; it does not bind to opioid receptors, and its analgesic effects are not blocked by opioid antagonists.[10][11]

Preclinical Development

The preclinical evaluation of this compound established its potent antinociceptive profile and selectivity through a combination of in vitro and in vivo studies.

In Vitro Studies & Quantitative Data

In vitro experiments were crucial for characterizing the binding affinity and functional activity of this compound at its molecular target. Radioligand binding assays demonstrated that this compound binds with high affinity and selectivity to N-type calcium channels in neuronal preparations.[3] Electrophysiological studies further confirmed its function as a potent channel blocker.

| Parameter | Value | Target/Model | Reference |

| Binding Affinity (Kd) | 4.8 x 10⁻⁸ M (48 nM) | Human CaV2.2 Channel | [12] |

| IC₅₀ | ~5 nM | N-type Ca²⁺ Channels | [13] |

| In Vivo Potency (ED₅₀) | 49 pM | Rat Incisional Pain Model (Intrathecal) | [10][14] |

| Comparative Potency | >1000-fold vs. Morphine | Formalin Test (Intrathecal) | [15] |

Experimental Protocol: Radioligand Binding Assay

This protocol describes a representative competitive binding assay to determine the affinity of this compound for N-type calcium channels.

-

Tissue Preparation: Rat brain synaptosomal membranes are prepared. The brain tissue is homogenized in a buffered sucrose solution and centrifuged to pellet the membranes, which are rich in N-type calcium channels. The final pellet is resuspended in an appropriate assay buffer.

-

Assay Components:

-

Radioligand: A specific N-type channel radioligand, such as [¹²⁵I]ω-conotoxin GVIA, is used.

-

Competitor: Unlabeled this compound is prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand is used to determine non-specific binding.

-

-

Incubation: The synaptosomal membranes are incubated with the fixed concentration of the radioligand and varying concentrations of unlabeled this compound. The mixture is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand. The filters are then washed quickly with ice-cold buffer to remove any non-specifically bound ligand.

-

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Protocol: Electrophysiology (Whole-Cell Patch-Clamp)

This protocol outlines a method to assess the functional blockade of N-type calcium channels by this compound.

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured. These neurons endogenously express a high density of N-type calcium channels.

-

Recording Setup: A whole-cell patch-clamp configuration is established on a single DRG neuron. The cell is held at a negative membrane potential (e.g., -90 mV) to ensure channels are in a closed, available state. The external solution contains blockers for sodium and potassium channels to isolate calcium currents, with Ba²⁺ often used as the charge carrier for more stable recordings.

-

Current Elicitation: The cell membrane is depolarized with a voltage step (e.g., to +10 mV) to activate the voltage-gated calcium channels, and the resulting inward current is recorded.

-

Drug Application: A baseline current is established. This compound is then applied to the cell at various concentrations via a perfusion system.

-

Data Acquisition: The peak calcium current is measured before and after the application of each concentration of this compound. The percentage of current inhibition is calculated for each concentration.

-

Data Analysis: A dose-response curve is constructed by plotting the percentage of inhibition against the this compound concentration. The curve is fitted with the Hill equation to determine the IC₅₀, the concentration of this compound that blocks 50% of the N-type calcium current.

In Vivo Studies

This compound's antinociceptive efficacy was demonstrated in multiple animal models of acute, persistent, inflammatory, and neuropathic pain.[3][10] These studies confirmed its potent analgesic effects when administered intrathecally.[14] A key finding was this compound's potent efficacy in neuropathic pain models, where opioids like morphine are often less effective.[1][15] Furthermore, unlike opioids, chronic administration of this compound did not lead to the development of tolerance.[3][15]

Experimental Protocol: Formalin Test for Persistent Pain

This is a widely used animal model to assess analgesic efficacy in persistent pain with both inflammatory and neurogenic components.

-

Animal Acclimation: Rats are placed in a clear observation chamber for at least 30 minutes to acclimate to the environment.

-

Drug Administration: A predetermined dose of this compound or a vehicle control (saline) is administered via intrathecal injection.

-

Nociceptive Challenge: After a set pre-treatment time, a small volume (e.g., 50 µL) of dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: The animal is immediately returned to the observation chamber. Nociceptive behaviors, such as the cumulative time spent flinching, licking, or biting the injected paw, are recorded by a trained observer blinded to the treatment groups.

-

Observation Phases: Observations are typically recorded in two distinct phases:

-

Phase 1 (Acute Pain): 0-5 minutes post-formalin injection, reflecting direct chemical irritation of nociceptors.

-

Phase 2 (Persistent/Inflammatory Pain): 15-60 minutes post-injection, involving a combination of peripheral inflammation and central sensitization in the spinal cord.

-

-

Data Analysis: The total time spent in nociceptive behavior is calculated for each phase. The effects of this compound are determined by comparing the behavioral scores of the drug-treated group to the vehicle-control group. A dose-response curve can be generated to calculate the ED₅₀.

Clinical Development

The clinical development program for this compound involved several randomized, double-blind, placebo-controlled trials to establish its efficacy and safety in patients with severe chronic pain.

Pivotal Phase III Clinical Trials

Three key Phase III trials provided the primary evidence for this compound's approval. These trials demonstrated statistically significant pain relief in patients with severe chronic pain from both malignant and non-malignant etiologies who were refractory to other treatments.

| Trial | Patient Population | N | This compound Dose | Primary Endpoint Result | Reference |

| Staats et al. (2004) | Cancer or AIDS-related pain | 111 | Started low (≤0.4 µg/h), titrated up to 2.4 µg/h | 53.1% mean reduction in VASPI vs. 18.1% for placebo (p < 0.001) | [3][16] |

| Wallace et al. (2006) | Severe non-malignant pain | 255 | Started at 0.1 µg/h, titrated up to 2.4 µg/h over 6 days | 31.2% mean reduction in VASPI vs. 6.0% for placebo (p < 0.001) | [5][16] |

| Rauck et al. (2006) | Severe chronic pain (mostly neuropathic) | 220 | Started at 2.4 µ g/day , slow titration over 3 weeks | 14.7% mean reduction in VASPI vs. 7.2% for placebo (p = 0.036) | [5][16] |

VASPI: Visual Analogue Scale of Pain Intensity

Representative Clinical Trial Protocol (Phase III)

This protocol is a composite based on the design of the pivotal this compound trials.[16][17][18]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population:

-

Inclusion Criteria: Adults (≥18 years) with severe chronic pain (malignant or non-malignant) who are refractory to or intolerant of other analgesic therapies, including systemic and intrathecal opioids. A baseline pain score of ≥50 mm on a 100 mm Visual Analog Scale of Pain Intensity (VASPI) is required.

-

Exclusion Criteria: Pre-existing psychosis or other severe psychiatric conditions, known hypersensitivity to this compound, or conditions contraindicating intrathecal pump implantation.

-

-

Treatment Administration:

-

Patients receive a continuous intrathecal infusion of either this compound or placebo via a programmable infusion pump.

-

Titration Phase: Treatment is initiated at a low dose (e.g., 2.4 mcg/day). The dose is then slowly titrated upwards in small increments (e.g., ≤2.4 mcg/day) at intervals of no less than 24-48 hours, based on analgesic response and tolerability.[19] The titration period typically lasts for 3 weeks.

-

Maintenance Phase: Patients who achieve a satisfactory level of pain relief enter a maintenance phase where the dose is kept stable.

-

-

Outcome Measures:

-

Primary Endpoint: The mean percentage change in the VASPI score from baseline to the end of the 3-week titration period.

-

Secondary Endpoints: Proportion of patients achieving ≥30% pain relief ("responders"), changes in concomitant opioid use, and patient global impression of change.

-

-

Safety Monitoring: Patients are closely monitored for adverse events, with a particular focus on CNS effects (dizziness, confusion, memory impairment, gait disturbance) and psychiatric symptoms. Serum creatine kinase levels are also monitored.[14]

Safety, Tolerability, and Dosing Strategy

Clinical experience revealed that this compound has a narrow therapeutic window.[2] The most common adverse events are CNS-related and include dizziness, nausea, nystagmus, and confusion.[19][20] The incidence and severity of these events are dose-dependent. Early trials with higher starting doses and faster titration rates resulted in a high rate of discontinuation due to adverse events.[21] Subsequent studies demonstrated that a "low and slow" titration strategy significantly improves tolerability, allowing more patients to achieve a therapeutic dose.[20][22] This has become the standard of care for initiating this compound therapy.

Synthesis and Manufacturing

This compound is a 25-amino acid peptide with three specific disulfide bonds (Cys1-Cys16, Cys8-Cys20, Cys15-Cys25) that are critical for its three-dimensional structure and biological activity.[4] The manufacturing process involves chemical synthesis rather than biological extraction.

Representative Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is a complex, multi-step process.[23][24][25]

-

Chain Assembly: The linear peptide chain is assembled on a solid-phase resin support (e.g., Fmoc-Rink Amide-MBHA resin). The synthesis proceeds from the C-terminus to the N-terminus by sequentially adding Fmoc-protected amino acids.

-

Orthogonal Cysteine Protection: A key challenge is ensuring the correct formation of the three disulfide bonds. This is achieved by using different, orthogonally removable protecting groups for each pair of cysteine residues. For example:

-

Cys1 and Cys16 are protected with Trityl (Trt).

-

Cys8 and Cys20 are protected with Acetamidomethyl (Acm).

-

Cys15 and Cys25 are protected with t-Butyl (tBu).

-

-

Cleavage and Deprotection: Once the linear peptide is assembled, it is cleaved from the resin. The cleavage cocktail is designed to simultaneously remove the side-chain protecting groups of all amino acids except for the specific cysteine protecting groups.

-

Sequential Disulfide Bond Formation: The disulfide bonds are formed in a controlled, stepwise manner.

-

First Cyclization: The Trt groups are selectively removed, and the first disulfide bond (Cys1-Cys16) is formed through oxidation (e.g., air oxidation or using an oxidizing agent).

-

Second Cyclization: The Acm groups are removed (e.g., using iodine), which also catalyzes the formation of the second disulfide bond (Cys8-Cys20).

-

Third Cyclization: The final tBu groups are removed, and the third bond (Cys15-Cys25) is formed.

-

-

Purification and Lyophilization: The final, correctly folded peptide is purified to a high degree using methods like reverse-phase high-performance liquid chromatography (RP-HPLC). The pure product is then lyophilized to yield the final active pharmaceutical ingredient.

Conclusion

The development of this compound from a cone snail toxin to an approved therapeutic represents a triumph of natural product pharmacology and peptide chemistry. Its unique mechanism as a selective N-type calcium channel blocker provides a crucial non-opioid option for managing severe, refractory chronic pain. While its intrathecal route of administration and narrow therapeutic window present clinical challenges, the establishment of a "low and slow" titration regimen has significantly improved its tolerability. The story of this compound underscores the value of exploring novel mechanisms for analgesia and serves as a blueprint for the development of targeted, peptide-based therapeutics.

References

- 1. This compound: neuronal calcium channel blocker for treating severe chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for treatment of severe chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. A Benefit/Risk Assessment of Intrathecal this compound in Chronic Pain: A Narrative Review [mdpi.com]

- 6. drugs.com [drugs.com]

- 7. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound | C102H172N36O32S7 | CID 16135415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ovid.com [ovid.com]

- 12. preprints.org [preprints.org]

- 13. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 14. dovepress.com [dovepress.com]

- 15. ovid.com [ovid.com]

- 16. engage.england.nhs.uk [engage.england.nhs.uk]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. This compound Monotherapy: A Systematic Review of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Intrathecal this compound for neuropathic pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. painphysicianjournal.com [painphysicianjournal.com]

- 22. Intrathecal this compound: Dosing and Administration Strategies in Patients With Refractory Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CN101412752B - Solid phase synthesis method of this compound - Google Patents [patents.google.com]

- 24. CN102268082B - Solid-phase synthesis method of this compound - Google Patents [patents.google.com]

- 25. CN103242441A - Solid-phase synthesis method of this compound - Google Patents [patents.google.com]

Navigating the Impenetrable: A Technical Guide to Ziconotide's Limited Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical challenge of ziconotide's limited ability to cross the blood-brain barrier (BBB). This compound, a potent N-type calcium channel blocker, offers significant analgesic potential but its clinical utility is constrained by its poor central nervous system (CNS) penetration when administered systemically. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and underlying biological mechanisms that define this limitation, offering a valuable resource for researchers in neuropharmacology and drug delivery.

Quantitative Assessment of this compound's Blood-Brain Barrier Permeability

The extent of this compound's passage across the BBB has been quantified through various in vivo and in vitro studies. The data consistently demonstrates low permeability, necessitating direct intrathecal administration for therapeutic efficacy.

Table 1: In Vivo Brain Concentration of this compound After Intravenous Administration in Rats

| Time Post-Injection | Maximal Brain Concentration (% of Injected Dose per gram of tissue) |

| 3 - 20 minutes | 0.003 - 0.006% |

| 2 hours | < 0.001% |

Data compiled from studies on radiolabeled this compound. This rapid decay highlights the efficient clearance and minimal retention of this compound within the brain parenchyma when delivered systemically.

Table 2: In Vitro Permeability of a this compound Analog (SNX-194) Across a Bovine Brain Microvessel Endothelial Cell (BBMEC) Monolayer

| Compound | Permeability Coefficient (cm/s) |

| SNX-194 | 6.5 x 10⁻⁶ |

This in vitro model, simulating the BBB, corroborates the low permeability observed in vivo. The permeability coefficient is indicative of a molecule with restricted passive diffusion across the endothelial cell layer.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

A multi-faceted approach employing in vivo, in situ, and in vitro models is essential for a thorough characterization of a compound's ability to cross the BBB. The following are detailed methodologies for key experiments cited in the study of this compound's CNS penetration.

In Vivo Microdialysis in the Rat Hippocampus

This technique allows for the sampling of unbound this compound in the brain's extracellular fluid, providing a direct measure of its concentration at the target site.

Objective: To determine the concentration-time profile of this compound in the hippocampal interstitial fluid following systemic administration.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12) with a semi-permeable membrane

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Radiolabeled this compound (e.g., ¹²⁵I-ziconotide)

-

HPLC system with a gamma detector

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the hippocampus. Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples for a baseline period (e.g., 1-2 hours) to ensure a stable baseline.

-

This compound Administration: Administer radiolabeled this compound intravenously via the tail vein.

-

Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for a predetermined duration (e.g., 4-6 hours).

-

Sample Analysis: Analyze the collected dialysate samples for the concentration of radiolabeled this compound using an HPLC system coupled with a gamma detector.

-

Data Analysis: Plot the concentration of this compound in the dialysate over time to generate a pharmacokinetic profile in the brain.

In Situ Carotid Artery Perfusion

This method allows for the controlled delivery of this compound to the brain vasculature, enabling the measurement of its transport across the BBB without the influence of peripheral metabolism.

Objective: To quantify the unidirectional transport of this compound across the BBB.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Perfusion pump

-

Perfusion buffer (e.g., Krebs-Henseleit bicarbonate buffer)

-

Radiolabeled this compound and a vascular space marker (e.g., [¹⁴C]sucrose)

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the rat and expose the common carotid artery.

-

Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.

-

Perfusion: Begin perfusion with the buffer at a constant flow rate (e.g., 10 mL/min) to wash out the blood from the brain vasculature.

-

Bolus Injection: Inject a bolus of the perfusion buffer containing a known concentration of radiolabeled this compound and the vascular space marker into the carotid artery catheter.

-

Perfusion Termination: After a short perfusion time (e.g., 15-30 seconds), decapitate the animal to stop the circulation.

-

Brain Tissue Sampling: Dissect the brain and obtain samples from specific regions.

-

Sample Analysis: Homogenize the brain samples and determine the amount of radioactivity for both this compound and the vascular marker using a liquid scintillation counter.

-

Calculation of Brain Uptake: Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product to quantify the transport of this compound across the BBB.

In Vitro Bovine Brain Microvessel Endothelial Cell (BBMEC) Blood-Brain Barrier Model

This cell-based assay provides a high-throughput method to assess the permeability of this compound and its analogs across a simplified model of the BBB.

Objective: To determine the permeability coefficient of this compound across a monolayer of brain endothelial cells.

Materials:

-

Primary bovine brain microvascular endothelial cells (BBMECs)

-

Transwell inserts with microporous membranes

-

Cell culture medium and supplements

-

Coating material (e.g., collagen, fibronectin)

-

This compound or its analog

-

Fluorescently labeled dextran (as a paracellular marker)

-

Transendothelial Electrical Resistance (TEER) measurement system

Procedure:

-

Cell Culture: Culture primary BBMECs on collagen-coated flasks. For a more robust barrier, co-culture with astrocytes on the basolateral side of the Transwell insert.

-

Seeding on Transwells: Seed the BBMECs onto the apical side of the Transwell inserts.

-

Barrier Formation and Integrity Measurement: Monitor the formation of a tight monolayer by measuring the TEER daily. Experiments should be conducted when the TEER values have reached a stable plateau, indicating the formation of tight junctions.

-

Permeability Assay:

-

Wash the cell monolayer with a transport buffer.

-

Add the test compound (this compound) and a paracellular marker (e.g., FITC-dextran) to the apical (donor) chamber.

-

At various time points, collect samples from the basolateral (receiver) chamber.

-

Analyze the concentration of this compound in the receiver chamber samples using a suitable analytical method (e.g., HPLC-MS/MS).

-

Measure the fluorescence of the paracellular marker to assess the integrity of the monolayer during the experiment.

-

-

Calculation of Permeability Coefficient (P_app): Calculate the apparent permeability coefficient to quantify the rate of transport across the cell monolayer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes discussed in this guide.

This compound's Mechanism of Action: Inhibition of Neurotransmitter Release

This compound exerts its analgesic effect by selectively blocking N-type voltage-gated calcium channels (Ca_v2.2) on presynaptic nerve terminals. This blockade prevents the influx of calcium that is essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby inhibiting the release of nociceptive neurotransmitters such as glutamate and substance P into the synaptic cleft.

Caption: this compound blocks N-type calcium channels, inhibiting neurotransmitter release and pain signaling.

Experimental Workflow for In Vivo Microdialysis

This workflow outlines the key steps involved in assessing the brain concentration of this compound using in vivo microdialysis in a rat model.

Caption: Workflow for in vivo microdialysis to measure this compound brain concentration.

Logical Relationship of BBB Permeability Assessment Methods

This diagram illustrates the relationship between the different experimental approaches used to evaluate the blood-brain barrier permeability of this compound, from in vitro screening to in vivo confirmation.

Caption: Relationship between in vitro, in situ, and in vivo methods for BBB permeability assessment.

This technical guide provides a foundational understanding of the challenges associated with this compound's delivery to the central nervous system. The presented data, protocols, and diagrams offer a comprehensive resource for researchers aiming to develop novel strategies to overcome the blood-brain barrier for this and other promising peptide-based therapeutics.

Methodological & Application

Ziconotide in vitro biochemical and electrophysiological assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide (also known as SNX-111) is a synthetic peptide equivalent of ω-conotoxin MVIIA, a neurotoxin derived from the venom of the marine cone snail, Conus magus.[1][2] It is a potent and selective N-type voltage-gated calcium channel (VGCC) blocker and is the first in this class of drugs to be approved for clinical use.[3][4] this compound is indicated for the management of severe chronic pain in patients for whom intrathecal therapy is warranted and who are intolerant or refractory to other treatments, such as systemic analgesics or intrathecal morphine.[5][6] Its unique mechanism of action, which does not involve opioid receptors, makes it a valuable tool in pain management, particularly because prolonged administration does not lead to the development of tolerance or addiction.[3][7]

These application notes provide an overview of the in vitro biochemical and electrophysiological assays used to characterize the activity of this compound. Detailed protocols are provided for key experimental procedures to guide researchers in the preclinical evaluation of this compound and novel N-type calcium channel blockers.

Mechanism of Action

This compound exerts its analgesic effect by binding selectively to N-type (Cav2.2) voltage-gated calcium channels.[5][8] These channels are densely located on the presynaptic terminals of primary nociceptive A-δ and C-afferent fibers within the dorsal horn of the spinal cord.[1][5] Under normal conditions, the arrival of an action potential depolarizes the presynaptic terminal, opening N-type calcium channels. The subsequent influx of calcium ions is a critical step that triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of pronociceptive neurotransmitters such as glutamate, Substance P, and Calcitonin Gene-Related Peptide (CGRP).[1][7]

By blocking these channels, this compound prevents calcium influx, thereby inhibiting the release of these neurotransmitters and interrupting the transmission of pain signals from the periphery to the brain.[3][5]

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and inhibitory concentration of this compound for its target, the N-type (Cav2.2) calcium channel.

Table 1: Binding Affinity of this compound

| Parameter | Value | Cell/Tissue Preparation | Ligand | Reference |

|---|---|---|---|---|

| Kd | 48 nM | Recombinant human Cav2.2 | This compound | [9] |

| Affinity | High (sub-nanomolar) | Neuronal preparations | this compound / ω-conopeptides |[7] |

Table 2: Functional Inhibition by this compound

| Parameter | Value | Experimental System | Assay Type | Reference |

|---|---|---|---|---|

| IC50 | 0.7 - 1.8 nM | Human Cav2.2 expressing cells | Electrophysiology | [10] |

| Selectivity | >1000-fold for N-type vs. other channels | Various preparations | Binding & Functional Assays |[3] |

Experimental Protocols and Workflows

Biochemical Assay: Radioligand Competition Binding

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to N-type calcium channels in a membrane preparation.

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[11]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[11]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[11]

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C. Determine protein concentration using a standard method (e.g., BCA assay).[11]

-

-

Competition Binding Assay: